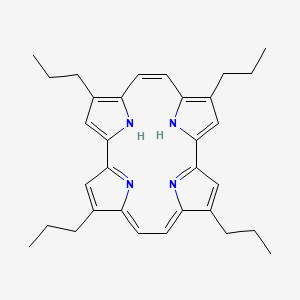
Tetrapropylporphycene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropylporphycene, also known as this compound, is a useful research compound. Its molecular formula is C32H38N4 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Chemistry
Tetrapropylporphycene serves as a significant building block in organic synthesis. Its structure allows for the formation of various derivatives that can be utilized in the development of complex molecules.
- Synthesis of Metal Complexes : this compound can form stable complexes with transition metals, such as iron. These complexes display interesting magnetic properties and can be used to study ligand field theory. For example, iron(III) this compound has been characterized using NMR spectroscopy, revealing insights into its electronic structure and coordination behavior .
- Fluorescent Probes : The compound exhibits moderate fluorescence, making it a candidate for use in fluorescent probes for biological applications. Its ability to bind divalent metals enhances its utility in sensing applications .
Materials Science
This compound has been explored for its potential in materials science, particularly in the development of advanced materials with specific electronic properties.
- Organic Photovoltaics : Research indicates that porphycenes can be incorporated into organic photovoltaic devices due to their strong light absorption properties. This compound derivatives have been studied for their ability to enhance charge transport within these devices .
- Nanotechnology : The compound's unique structure allows it to be used in the fabrication of nanomaterials. Its incorporation into nanostructured systems can lead to enhanced catalytic activity and improved performance in electronic devices .
Biochemistry
In biochemistry, this compound's ability to interact with biological molecules opens avenues for therapeutic applications.
- Anticancer Activity : Preliminary studies suggest that this compound derivatives may exhibit anticancer properties. Research is ongoing to explore their efficacy against various cancer cell lines, potentially leading to new therapeutic agents .
- Photodynamic Therapy : The compound's photophysical properties make it suitable for photodynamic therapy applications. By generating reactive oxygen species upon light activation, this compound can target and destroy cancer cells selectively .
Case Study 1: Iron(III) this compound
A detailed study on iron(III) this compound demonstrated its potential as a universal framework for classifying ligand strength within a magnetochemical series. The research utilized variable-temperature NMR spectroscopy to analyze the behavior of the compound under different conditions, revealing significant insights into its electronic states and coordination chemistry .
Case Study 2: Fluorescent Probes
The synthesis of this compound-based fluorescent probes has shown promise in biological imaging applications. These probes leverage the compound's fluorescence properties and metal-binding capabilities to visualize cellular processes in real-time, providing valuable tools for biological research .
Propriétés
Numéro CAS |
106562-37-2 |
|---|---|
Formule moléculaire |
C32H38N4 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
4,9,14,19-tetrapropyl-21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1(21),2,4,6,8,10,12(22),13,15,17,19-undecaene |
InChI |
InChI=1S/C32H38N4/c1-5-9-21-17-29-30-18-22(10-6-2)27(34-30)15-16-28-24(12-8-4)20-32(36-28)31-19-23(11-7-3)26(35-31)14-13-25(21)33-29/h13-20,33,35H,5-12H2,1-4H3 |
Clé InChI |
ZEFQLGNXBCJBCI-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=NC1=CC=C3C(=CC(=N3)C4=CC(=C(N4)C=CC5=C(C=C2N5)CCC)CCC)CCC |
SMILES canonique |
CCCC1=CC2=NC1=CC=C3C(=CC(=N3)C4=CC(=C(N4)C=CC5=C(C=C2N5)CCC)CCC)CCC |
Synonymes |
tetra-n-propylporphycene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















